molecular formula C22H20N4OS B2405145 N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021252-24-3

N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No. B2405145
CAS RN: 1021252-24-3
M. Wt: 388.49
InChI Key: IWVKARUMMMWCOR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA is a member of the pyrazolo[1,5-a]pyrazine family, which has shown promise in the treatment of various diseases, including cancer and inflammation.

Scientific Research Applications

Insecticidal Activity

A study by Fadda et al. (2017) synthesized various heterocycles, including pyrazolo[1,5-a]pyrazin derivatives, to evaluate their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of compounds with pyrazolo[1,5-a]pyrazin structures in developing new insecticides (Fadda et al., 2017).

Cancer Research

Lv et al. (2012) explored the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, identifying compounds capable of inducing apoptosis in H322 lung cancer cells. This indicates the relevance of pyrazolo[1,5-a]pyrazin derivatives in cancer research, specifically in the identification of new therapeutic agents (Lv et al., 2012).

Imaging Studies

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, based on the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide structure. This study highlights the application of such compounds in biomedical imaging and diagnostic procedures (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including pyrazolo[1,5-a]pyrazin structures, demonstrated significant antioxidant activity. These findings suggest the utility of such compounds in developing new antioxidant, antimicrobial, and anti-inflammatory agents (Chkirate et al., 2019).

properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-16-8-6-7-11-18(16)24-21(27)15-28-22-20-14-19(17-9-4-3-5-10-17)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKARUMMMWCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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